molecular formula C17H19N3O2 B5808123 N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

Katalognummer B5808123
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: YNZXCKFEZWUXGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, also known as DMBMIB, is a benzimidazole derivative that has been extensively studied for its potential use in scientific research. DMBMIB is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Wirkmechanismus

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various types of cancer, and its inhibition has been suggested as a potential therapeutic strategy. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to inhibit CK2 activity by binding to the ATP binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for cancer treatment. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has also been shown to have anti-inflammatory properties and has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis. In addition, N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to induce apoptosis in cancer cells, and has been suggested as a potential adjuvant therapy for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of results. In addition, N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has poor solubility in aqueous solutions, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been suggested as a potential adjuvant therapy for cancer treatment. Another potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have anti-inflammatory properties, and may be a valuable tool for studying the role of CK2 in the inflammatory response. Finally, there is a need for further studies to investigate the off-target effects of N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, and to develop more selective inhibitors of CK2 for use in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, or N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, is a potent and selective inhibitor of CK2 that has been extensively studied for its potential use in scientific research. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and anti-inflammatory properties. While there are some limitations to using N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments, it remains a valuable tool for studying the role of CK2 in various cellular processes. Further studies are needed to investigate its potential as a therapeutic agent for cancer treatment and autoimmune diseases, and to develop more selective inhibitors of CK2 for use in lab experiments and potential therapeutic applications.

Synthesemethoden

The synthesis of N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been described in various research articles. The most commonly used method involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine to form the Schiff base, which is then reacted with 2-aminobenzimidazole in the presence of acetic acid to yield N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine. The purity of the compound can be increased by recrystallization from ethanol or ethyl acetate.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2 in various cell lines, including cancer cells, and has been suggested as a potential therapeutic target for cancer treatment. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has also been shown to have anti-inflammatory properties and has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-14-9-5-4-8-13(14)19-17(20)18-11-12-7-6-10-15(21-2)16(12)22-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZXCKFEZWUXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.